molecular formula C24H18ClNO4 B445026 5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide

5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide

Cat. No.: B445026
M. Wt: 419.9g/mol
InChI Key: ADPHUJYEFPFNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide is an organic compound with the molecular formula C23H16ClNO3 This compound is known for its unique chemical structure, which includes a furan ring, a chlorophenoxy group, and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxy methanol. This intermediate is then reacted with 4-phenoxyaniline to produce the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(4-ethoxyphenyl)-2-furamide
  • 5-(2-chlorophenyl)-N-(4-methylphenyl)-2-furamide

Uniqueness

5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9g/mol

IUPAC Name

5-[(2-chlorophenoxy)methyl]-N-(4-phenoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C24H18ClNO4/c25-21-8-4-5-9-22(21)28-16-20-14-15-23(30-20)24(27)26-17-10-12-19(13-11-17)29-18-6-2-1-3-7-18/h1-15H,16H2,(H,26,27)

InChI Key

ADPHUJYEFPFNOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl

Origin of Product

United States

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